N-(tert-Butoxycarbonyl)isoleucylglycine
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Description
N-(tert-Butoxycarbonyl)isoleucylglycine is a useful research compound. Its molecular formula is C13H24N2O5 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(tert-Butoxycarbonyl)isoleucylglycine involves the protection of the carboxylic acid and amine groups of isoleucine and glycine, followed by coupling of the two protected amino acids using standard peptide coupling reagents. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, while carboxylic acids can be protected using various groups such as methyl or ethyl esters. The Boc group can be removed using acid-catalyzed hydrolysis, while the carboxylic acid protecting group can be removed using basic hydrolysis.
Starting Materials
Isoleucine, Glycine, tert-Butyl chloroformate, Diisopropylethylamine, Dimethylformamide, Methanol, Hydrochloric acid, Sodium hydroxide
Reaction
Protect the carboxylic acid group of isoleucine using methyl or ethyl ester, Protect the amine group of isoleucine using Boc group, Protect the amine group of glycine using Boc group, Couple the two protected amino acids using tert-butyl chloroformate and diisopropylethylamine in dimethylformamide solvent, Remove the Boc protecting groups using acid-catalyzed hydrolysis with methanol and hydrochloric acid, Remove the carboxylic acid protecting group using basic hydrolysis with sodium hydroxide
properties
IUPAC Name |
2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXXJTWCMKBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562131 |
Source
|
Record name | N-(tert-Butoxycarbonyl)isoleucylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)isoleucylglycine | |
CAS RN |
16257-05-9 |
Source
|
Record name | N-(tert-Butoxycarbonyl)isoleucylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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